(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-pyrimidin-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYWIHTCUNNDP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Relevant to R 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol Synthesis
Detailed Reaction Pathways for Stereoselective Pyrrolidine (B122466) Ring Formation
The stereoselective synthesis of the (R)-3-hydroxypyrrolidine core is a critical step. Various methodologies have been developed to achieve this, primarily focusing on intramolecular cyclization and cycloaddition reactions.
One prominent pathway involves the intramolecular cyclization of acyclic precursors . This can be achieved through several strategies, including the cyclization of amino alcohols under acidic or basic conditions. For instance, the cyclization of an appropriate amino alcohol can be facilitated by reagents like sodium hydride in dimethylformamide (DMF), which deprotonates the alcohol to initiate an intramolecular nucleophilic substitution, forming the pyrrolidine ring. mdpi.com The stereochemistry at the 3-position is often established prior to cyclization, using chiral starting materials or asymmetric synthesis techniques.
Another powerful method is the [3+2] cycloaddition reaction , which typically involves an azomethine ylide and an alkene or alkyne. These reactions can provide pyrrolidine derivatives with a high degree of stereoselectivity. osaka-u.ac.jp The generation of the azomethine ylide can be achieved through various methods, such as the decarboxylative cyclization of glycine (B1666218) with an aldehyde. mdpi.com The stereochemical outcome of the cycloaddition is controlled by the geometry of the azomethine ylide and the dienophile, as well as the reaction conditions.
Asymmetric synthesis of substituted pyrrolidines can also be achieved through lithiation-intramolecular cyclization sequences. For example, the reaction of N-Boc-N-(3-chloropropyl)allylamine with n-BuLi and a chiral ligand like (-)-sparteine (B7772259) can lead to the formation of enantioenriched 2-alkenylpyrrolidines. acs.org The choice of the chiral ligand is crucial for inducing asymmetry in the cyclization step.
Furthermore, ring-closing metathesis (RCM) has been employed for the synthesis of pyrrolidine derivatives. mdpi.com This method involves the use of a Grubbs catalyst to cyclize a diene precursor, leading to the formation of a 2-pyrroline, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com
A variety of synthetic strategies for stereoselective pyrrolidine ring formation are summarized in the table below.
| Method | Key Reagents/Catalysts | Description | Stereocontrol |
| Intramolecular Cyclization | NaH, Pd(OH)₂, Grubbs catalyst | Formation of the pyrrolidine ring from an acyclic precursor containing an amine and a suitable electrophilic center or unsaturated bond. mdpi.com | Pre-existing stereocenters in the acyclic precursor or use of chiral catalysts. |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes/Alkynes | A concerted reaction between a 1,3-dipole (azomethine ylide) and a dipolarophile (alkene/alkyne) to form a five-membered ring. osaka-u.ac.jpmdpi.com | Geometry of the dipole and dipolarophile, chiral auxiliaries, or catalysts. |
| Asymmetric Lithiation-Cyclization | n-BuLi, (-)-sparteine | Deprotonation with a chiral base to form a chiral organolithium species that undergoes intramolecular cyclization. acs.org | The chiral ligand directs the stereochemical outcome of the cyclization. |
| Ring-Closing Metathesis (RCM) | Grubbs catalyst | Cyclization of a diene-containing amine to form an unsaturated pyrrolidine ring, which can be subsequently reduced. mdpi.com | The stereochemistry is typically determined by subsequent reduction steps. |
Mechanisms of Pyrimidine (B1678525) Ring Construction and Functionalization
The construction of the pyrimidine ring is a fundamental process in heterocyclic chemistry. The most common and versatile method is the Principal Synthesis , which involves the condensation of a compound containing an N-C-N fragment (like urea (B33335), thiourea, or guanidine) with a 1,3-dicarbonyl compound or its synthetic equivalent. scispace.comresearchgate.net The reaction is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide, which facilitates the initial condensation and subsequent cyclization and dehydration steps to form the pyrimidine ring. scispace.com
A well-known example of this type of reaction is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce dihydropyrimidinones, which can be further modified to pyrimidines. nih.gov
Functionalization of the pyrimidine ring is often achieved through nucleophilic aromatic substitution (SNA r) reactions. nih.govnih.gov Halogenated pyrimidines are particularly useful substrates for these reactions, as the halogen atoms can be readily displaced by a variety of nucleophiles. researchgate.net The regioselectivity of these substitutions is influenced by the electronic properties of the pyrimidine ring and the position of the leaving group.
Intramolecular Rearrangements and Cyclization Mechanisms
Intramolecular rearrangements and cyclizations play a significant role in the synthesis of complex heterocyclic systems, including those containing pyrrolidine and pyrimidine moieties. These reactions can be used to construct the heterocyclic rings themselves or to introduce specific functionalities.
For instance, the synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors . researchgate.net This can involve the attack of an amine group onto a carboxylic acid derivative to form the amide C-N bond. researchgate.net Radical cyclizations, where a carboxamide radical attacks an alkene, are also employed. researchgate.net
In the context of pyrrolidine synthesis, intramolecular C-H amination has emerged as a powerful tool. Copper-catalyzed intramolecular C-H amination of N-fluoro or N-chloro amides provides a direct route to pyrrolidines and piperidines. nih.gov Mechanistic studies suggest a catalytic cycle involving Cu(I)/Cu(II) species. nih.gov
Nucleophilic and Electrophilic Reaction Mechanisms in Heterocyclic Conjugate Formation
The formation of the C-N bond between the pyrimidine and pyrrolidine rings in (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a key step that typically proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The pyrrolidine nitrogen acts as the nucleophile, attacking the electron-deficient pyrimidine ring, which is activated by the presence of the two nitrogen atoms.
The regioselectivity of this reaction is a crucial aspect. In general, nucleophilic attack on pyrimidine is favored at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogens. stackexchange.com When a leaving group is present, such as a halogen at the 2-position of the pyrimidine ring, the reaction proceeds via an addition-elimination mechanism. youtube.com The attack of the nucleophile forms a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. nih.govstackexchange.com The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring.
The rate and selectivity of the SNA r reaction can be influenced by several factors, including the nature of the leaving group, the solvent, and the presence of any activating or deactivating substituents on the pyrimidine ring.
Influence of Catalysis on Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in achieving high efficiency and stereoselectivity in the synthesis of complex molecules like this compound. Both metal-based and organocatalytic systems are widely employed.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of asymmetric transformations. doaj.org Chiral NHCs can be used to catalyze enantioselective reactions, including those involving the formation of carbon-carbon bonds through non-covalent interactions. proquest.com In the context of pyrrolidine synthesis, NHC catalysis can be utilized in asymmetric cycloaddition reactions.
Transition metal catalysis is extensively used in C-H amination reactions for the synthesis of pyrrolidines. nih.gov Copper complexes, in particular, have shown excellent reactivity and selectivity in these transformations. nih.gov The choice of the metal and the ligand is critical in determining the outcome of the reaction.
In asymmetric hydrogenation reactions, which can be a key step in establishing the stereochemistry of the pyrrolidine ring, chiral NHC-metal complexes have proven to be effective catalysts. acs.org For example, chiral NHC-Ru complexes have been successfully used for the asymmetric hydrogenation of various heterocyclic compounds. acs.org
The use of dual-catalytic systems can also provide unique reactivity and selectivity. For instance, the combination of a chiral NHC and a Lewis base like quinuclidine (B89598) has been used in asymmetric cascade reactions to construct complex chiral molecules. acs.org
The table below summarizes the role of different types of catalysis in the synthesis of this compound.
| Type of Catalysis | Catalyst Examples | Application | Mechanism/Selectivity Control |
| Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric cycloadditions, enantioselective C-C bond formation. doaj.orgproquest.com | Non-covalent interactions, formation of chiral intermediates. proquest.com |
| Transition Metal Catalysis | Copper complexes, Ruthenium complexes | Intramolecular C-H amination, asymmetric hydrogenation. nih.govacs.org | Redox cycling of the metal center, coordination to chiral ligands. |
| Dual Catalysis | Chiral NHC and Quinuclidine | Asymmetric cascade reactions. acs.org | Synergistic activation of different substrates. acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol by mapping the magnetic environments of its constituent atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Connectivity
The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at the C5 position of the pyrimidine ring would likely appear as a triplet, coupled to the two adjacent nitrogen atoms, while the protons at the C4 and C6 positions would appear as a doublet.
The protons of the pyrrolidinol ring would be found in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (C3) is expected to be a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) would also exhibit characteristic multiplets, shifted downfield due to the deshielding effect of the nitrogen. The remaining protons on C4 would appear as complex multiplets.
A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts (δ) and multiplicities.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | ~8.3 | Doublet |
| Pyrimidine H-5 | ~6.6 | Triplet |
| Pyrrolidine (B122466) H-3 (CH-OH) | ~4.5 | Multiplet |
| Pyrrolidine H-2, H-5 (N-CH₂) | 3.5 - 3.9 | Multiplet |
| Pyrrolidine H-4 (CH₂) | 1.9 - 2.2 | Multiplet |
| Hydroxyl OH | Variable | Singlet (broad) |
This table is generated based on typical chemical shifts for similar structural motifs and is for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 150 and 165 ppm, due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon attached to the pyrrolidine ring (C2 of pyrimidine) would also fall in this range.
The carbons of the pyrrolidinol ring will appear in the aliphatic region. The carbon atom bonded to the hydroxyl group (C3) is expected to be in the range of δ 60-70 ppm. The carbons adjacent to the nitrogen atom (C2 and C5) would be shifted downfield compared to a typical alkane, appearing around δ 45-55 ppm. The remaining carbon (C4) would be found further upfield.
A predicted ¹³C NMR data table is provided below to summarize the expected chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | ~162 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~110 |
| Pyrrolidine C-3 (CH-OH) | ~68 |
| Pyrrolidine C-2, C-5 (N-CH₂) | ~48 |
| Pyrrolidine C-4 (CH₂) | ~35 |
This table is generated based on typical chemical shifts for similar structural motifs and is for illustrative purposes.
Advanced NMR Techniques for Stereochemical Assignment and Conformation
To unambiguously determine the three-dimensional structure, including the absolute stereochemistry and preferred conformation of this compound, advanced NMR techniques are employed.
Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment can identify protons that are close in space, even if they are not directly bonded. For this compound, NOESY can be used to confirm the relative stereochemistry of the substituents on the pyrrolidine ring and to provide insights into the rotational conformation around the C-N bond connecting the two ring systems.
Correlation Spectroscopy (COSY): COSY experiments reveal scalar coupling between protons, helping to establish the connectivity of the proton network within the pyrrolidine ring and the pyrimidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon-13 nuclei, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the connection between the pyrimidine and pyrrolidine rings.
Through the combined application of these advanced NMR methods, a detailed and unambiguous three-dimensional structural model of this compound can be constructed.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the following characteristic absorption bands are expected:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will be observed just below 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol group is expected to appear in the 1000-1250 cm⁻¹ range.
C-N Stretch: The stretching vibration of the carbon-nitrogen single bonds in the pyrrolidine ring and connecting to the pyrimidine ring will likely be found in the 1020-1250 cm⁻¹ region.
An illustrative FT-IR data table is provided below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=N, C=C Stretch (Pyrimidine) | 1400-1600 | Medium to Strong |
| C-O Stretch | 1000-1250 | Medium |
| C-N Stretch | 1020-1250 | Medium |
This table is generated based on typical FT-IR absorption frequencies for the functional groups present and is for illustrative purposes.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be especially useful for observing the vibrations of the pyrimidine ring.
Ring Breathing Modes: The symmetric stretching and breathing vibrations of the pyrimidine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. These are typically found in the 800-1200 cm⁻¹ region.
C-C and C-N Ring Vibrations: The skeletal vibrations of both the pyrimidine and pyrrolidine rings will be visible in the Raman spectrum.
C-H Bending Modes: Both in-plane and out-of-plane C-H bending vibrations can be observed.
The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.
Theoretical Correlation of Vibrational Spectra with Experimental Data
A thorough analysis of the vibrational modes of this compound would typically involve a combined experimental and computational approach. Experimental techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be used to obtain the vibrational spectra of the compound. These experimental spectra would then be correlated with theoretical calculations, most commonly performed using Density Functional Theory (DFT) methods. nih.govnih.gov
This correlative approach allows for a more accurate assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov For a molecule like this compound, key vibrational modes would include the stretching and bending of the O-H group in the alcohol, C-H bonds in the pyrrolidine and pyrimidine rings, C-N bonds, and C-C bonds. The pyrimidine ring would also exhibit characteristic ring breathing and deformation modes.
Computational models, often employing basis sets like 6-311++G(d,p), can predict the vibrational frequencies and intensities. physchemres.org A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.govnih.gov The potential energy distribution (PED) analysis from the computational results can further aid in the precise assignment of each vibrational mode.
Table 1: Representative Theoretical vs. Experimental Vibrational Data Correlation (Hypothetical)
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3400-3200 (broad) | Scaled DFT calculation | Stretching of the hydroxyl group |
| C-H Stretch (Aromatic) | 3100-3000 | Scaled DFT calculation | Stretching of C-H bonds in the pyrimidine ring |
| C-H Stretch (Aliphatic) | 3000-2850 | Scaled DFT calculation | Stretching of C-H bonds in the pyrrolidine ring |
| C=N Stretch | 1650-1550 | Scaled DFT calculation | Stretching of carbon-nitrogen double bonds in the pyrimidine ring |
| C-N Stretch | 1350-1250 | Scaled DFT calculation | Stretching of carbon-nitrogen single bonds |
| C-O Stretch | 1260-1000 | Scaled DFT calculation | Stretching of the carbon-oxygen bond of the alcohol |
Note: This table is hypothetical and illustrates the type of data that would be generated from a theoretical and experimental vibrational analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. libretexts.org For this compound, the pyrimidine ring is the primary chromophore that would be expected to exhibit absorption in the UV region. The presence of non-bonding electrons on the nitrogen and oxygen atoms, as well as the π-electrons in the pyrimidine ring, would likely lead to n→π* and π→π* transitions. libretexts.org
The absorption maxima (λmax) and the corresponding molar absorptivity (ε) would be determined experimentally. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), could be used to predict the electronic transitions and their corresponding wavelengths, which can then be compared to the experimental spectrum. nih.gov The solvent used for the analysis can influence the position of the absorption bands.
Table 2: Expected Electronic Transitions for this compound (Hypothetical)
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-300 | Pyrimidine ring |
| n → π | 250-350 | Pyrimidine ring, Oxygen lone pair |
Note: This table is hypothetical and based on the electronic properties of similar heterocyclic compounds.
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. researchgate.net For this compound (molecular formula: C₉H₁₃N₃O), the expected monoisotopic mass would be approximately 179.1059 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. creative-proteomics.com Techniques such as electrospray ionization (ESI) are commonly used for the analysis of polar molecules like the one . nih.gov The mass spectrum would show a peak for the molecular ion ([M]+) or, more commonly in ESI, the protonated molecule ([M+H]+). Analysis of the fragmentation pattern can help to elucidate the structure by identifying characteristic losses of functional groups.
Table 3: Predicted Mass Spectrometry Data for C₉H₁₃N₃O
| Ion | Calculated m/z |
| [M]+ | 179.1059 |
| [M+H]+ | 180.1137 |
| [M+Na]+ | 202.0956 |
Note: This data is based on the theoretical calculation of the molecular formula.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Crystal Structure Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C3 position of the pyrrolidine ring. nih.gov
For a successful SC-XRD analysis, a suitable single crystal of this compound would need to be grown. The diffraction data would allow for the determination of the crystal system, space group, and unit cell dimensions. The solved crystal structure would confirm the (R)-configuration of the stereocenter and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.netresearchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
Note: This table is purely hypothetical and represents the type of data obtained from a single crystal X-ray diffraction experiment.
Computational Chemistry and Theoretical Studies on R 1 Pyrimidin 2 Yl Pyrrolidin 3 Ol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally. For heterocyclic systems such as those containing pyrimidine (B1678525) and pyrrolidine (B122466) rings, these methods elucidate geometric, electronic, and energetic details crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic structure. DFT calculations on pyrimidine and pyrrolidine derivatives have been used to correlate experimental data with theoretical parameters. eurjchem.com
For instance, in a study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations were performed to optimize the molecular geometry. The results showed a high degree of correlation between the calculated geometric parameters and those obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical model. eurjchem.com Similarly, DFT has been applied to study various pyrimidine derivatives, providing insights into their molecular properties. researchgate.netresearchgate.net In a study of pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G++ level of theory were used to investigate the optimized geometry and other electronic properties of the synthesized compounds. researchgate.netbohrium.com
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for an Analogous Sulfonamide Derivative (Note: This table is representative of the type of data generated for an analogue, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, and not the subject compound.)
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |
|---|---|---|
| Bond Length (S-O1) | 1.43 Å | 1.45 Å |
| Bond Length (S-N1) | 1.63 Å | 1.67 Å |
| Bond Angle (O1-S-O2) | 119.5° | 120.1° |
| Dihedral Angle | 26.70° | 28.50° |
Data derived from studies on analogous compounds. eurjchem.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov
The energy of the HOMO is an indicator of the molecule's nucleophilicity or electron-donating ability. The energy of the LUMO reflects its electrophilicity or electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net
In studies of various heterocyclic compounds, including pyrimidine derivatives, FMO analysis is a standard tool. researchgate.netresearchgate.netnih.gov For example, DFT calculations on pyrrolo[2,3-d]pyrimidine analogues revealed the distribution and energy levels of their frontier orbitals, helping to explain their stability. researchgate.netbohrium.com
Table 2: Representative Frontier Orbital Energies and Properties for Analogous Heterocyclic Compounds (Note: The values are illustrative and derived from general findings for analogues, not the specific subject compound.)
| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Analogue 4b | -6.22 | -2.01 | 4.21 | More Stable |
| Pyrrolo[2,3-d]pyrimidine Analogue 6i | -5.89 | -2.12 | 3.77 | More Reactive |
Data derived from studies on analogous compounds. bohrium.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization.
Hyperconjugation involves the interaction between a filled (donor) orbital and a vacant (acceptor) orbital, which leads to stabilization of the molecule. NBO analysis calculates the stabilization energy (E(2)) associated with these interactions. In a study of enamines derived from pyrrolidine, DFT calculations combined with NBO analysis were used to understand the stability of different isomers. researchgate.net Similarly, NBO analysis has been employed to investigate hydrogen-bonding interactions in dimers of 2-pyrrolidone. researchgate.net These studies demonstrate the power of NBO analysis in revealing the subtle electronic effects that govern molecular structure and stability.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. This method identifies critical points in the electron density where the gradient is zero. Bond Critical Points (BCPs), in particular, are used to characterize the nature of chemical bonds.
The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the bond. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are typically small and positive. QTAIM has been successfully applied to analyze supramolecular interactions in complex heterocyclic systems, such as identifying and characterizing chalcogen bonds in a selenadiazolo[4,5-a]pyridin-4-ium salt. nih.gov
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is greater than the contribution from all other molecules in the crystal.
Studies on various heterocyclic compounds, including those with pyrrolidine or pyrimidine rings, frequently use Hirshfeld analysis to understand their solid-state architecture. eurjchem.comnih.gov For instance, in 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the analysis revealed that strong N-H···O hydrogen bonds were the dominant interactions responsible for forming the crystal's supramolecular network. eurjchem.com
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogue (Note: Data is for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, a piperidine (B6355638) analogue, and is illustrative.)
| Contact Type | Contribution (%) |
|---|---|
| H···H | 74.2% |
| C···H/H···C | 18.7% |
| O···H/H···O | 7.0% |
| N···H/H···N | 0.1% |
Data derived from studies on analogous compounds. nih.gov
Conformational Analysis and Potential Energy Surfaces (PES) Mapping
Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. A Potential Energy Surface (PES) map is a powerful visualization of how the energy of a molecule changes as a function of one or more geometric parameters, typically dihedral angles.
By systematically rotating specific bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. This type of analysis is crucial for understanding the flexibility and preferred shapes of molecules. For instance, a PES scan was used to study the conformational preferences of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives, revealing the most energetically favored orientations of the substituent rings.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. mdpi.commdpi.com For (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, an MD simulation would provide a detailed picture of its conformational flexibility and dynamic behavior in various environments.
Principles and Expected Findings:
An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent, such as water, and calculating the forces between atoms using a classical force field. mdpi.com The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds.
From these trajectories, several key properties can be analyzed to understand the molecule's dynamic behavior:
Intramolecular Interactions: The simulation would highlight the formation and breaking of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the nitrogen atoms of the pyrimidine ring. These interactions can significantly stabilize certain conformations.
Solvent Interactions: The behavior of solvent molecules around the solute can be explicitly modeled. This would show how water molecules, for example, form hydrogen bonds with the hydroxyl group and the pyrimidine nitrogens, creating a dynamic solvation shell.
Illustrative Data from MD Simulations of Analogues:
While specific data for this compound is unavailable, MD simulations on similar molecules, such as protein-ligand complexes involving pyrrolidine scaffolds, often generate data that can be visualized in plots. For example, a Root Mean Square Deviation (RMSD) plot would show the stability of the molecule's conformation over the simulation time. A stable system would show the RMSD value reaching a plateau. nih.gov
| Simulation Parameter | Typical Value for a Small Molecule | Information Gained |
| Simulation Time | 100 ns - 1 µs | Adequacy of conformational sampling |
| Force Field | AMBER, CHARMM, GROMOS | Accuracy of interatomic potentials |
| Solvent Model | TIP3P, SPC/E | Realistic representation of aqueous environment |
| Temperature | 300 K | Simulation of physiological conditions |
| Pressure | 1 bar | Simulation of standard atmospheric pressure |
This table represents typical parameters for an MD simulation of a small organic molecule.
Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
Vibrational Frequencies (Infrared and Raman Spectra):
Theoretical calculations can predict the vibrational modes of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic positions.
Expected Key Vibrational Modes:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.
N-H stretch (if protonated): Around 3300-3500 cm⁻¹.
C-H stretches (aliphatic and aromatic): In the 2800-3100 cm⁻¹ range.
C=N and C=C stretches (pyrimidine ring): In the 1400-1650 cm⁻¹ region.
C-O stretch: Around 1050-1150 cm⁻¹.
Chemical Shifts (NMR Spectra):
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations would provide theoretical ¹H and ¹³C chemical shifts for each unique atom in this compound. Comparing these predicted values with experimental data helps in the complete assignment of the NMR spectra. Studies on related heterocyclic systems like 4-(1-pyrrolidinyl)piperidine (B154721) have demonstrated the utility of DFT in accurately calculating NMR chemical shifts and coupling constants.
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
| Pyrimidine C-H | 8.0 - 9.0 | 150 - 160 |
| Pyrrolidine CH-OH | 4.0 - 5.0 | 60 - 75 |
| Pyrrolidine CH₂-N | 3.0 - 4.0 | 45 - 60 |
| Pyrrolidine CH₂ | 1.8 - 2.5 | 25 - 40 |
This table provides estimated NMR chemical shift ranges based on typical values for similar structural motifs.
Analysis of Chirality and Stereochemical Stability through Computational Models
The "(R)" designation in the compound's name indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the hydroxyl group). Computational models can be used to analyze the consequences of this chirality and the stability of the stereoisomer.
Methods and Applications:
Conformational Search and Energy Calculation: Computational methods can be used to generate and evaluate the energies of both the (R) and (S) enantiomers, as well as any diastereomers if other chiral centers were present. While the ground-state energies of enantiomers are identical in an achiral environment, these calculations are fundamental for studying their interactions with other chiral molecules (e.g., enzymes).
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are chiroptical spectroscopic techniques that provide information about the stereochemistry of a molecule. DFT calculations can predict the VCD and ROA spectra for the (R) and (S) enantiomers. The predicted spectra for the (R)-enantiomer would be mirror images of those for the (S)-enantiomer. Comparing a predicted spectrum with an experimental one allows for the unambiguous determination of the absolute configuration of a chiral molecule.
Inversion Barrier Calculation: It is possible to calculate the energy barrier for the inversion of the stereocenter. For a tetrahedral carbon atom as in this compound, this barrier is extremely high, confirming its stereochemical stability under normal conditions. Computational studies on the stability of related pyrrolidine-derived iminium ions have been performed to understand their stereochemical outcomes in reactions. nih.gov
Investigation of Solvent Effects via Computational Models
The solvent can have a significant impact on the conformation, stability, and reactivity of a molecule. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.
Explicit Solvation: As mentioned in the molecular dynamics section, this involves surrounding the solute molecule with a number of individual solvent molecules. This method is computationally intensive but provides a highly detailed picture of solute-solvent interactions, including specific hydrogen bonding.
Implicit Solvation (Continuum Models): In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. This method is computationally less expensive and is often used for calculating properties in solution, such as conformational energies and spectroscopic parameters. Research on similar compounds, like 6-amino-2-mercapto-3H-pyrimidin-4-one, has utilized such models to study how different solvents affect the molecule's structure and energy. nih.gov
Expected Findings:
For this compound, computational studies would likely show that polar, protic solvents (like water or ethanol) would stabilize conformations where the hydroxyl group and pyrimidine nitrogens are accessible for hydrogen bonding. In contrast, nonpolar solvents would favor conformations that maximize intramolecular hydrogen bonding to shield the polar groups from the nonpolar environment. These solvent effects would also be reflected in the calculated spectroscopic properties, leading to shifts in vibrational frequencies and NMR signals that can be compared with experimental data from different solvents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, and what key reaction parameters influence enantiomeric purity?
- Methodology : Synthesis typically begins with pyrimidine and pyrrolidine derivatives. Key steps include nucleophilic substitution to attach the pyrimidine ring to the pyrrolidine scaffold, followed by stereoselective oxidation or hydroxylation. Catalysts like chiral ligands or enzymes (e.g., ketoreductases) are critical for maintaining enantiomeric purity. Purification via recrystallization or chiral chromatography ensures high stereochemical fidelity .
- Critical Parameters : Temperature control (e.g., 0–25°C for stereosensitive steps), solvent polarity (e.g., THF or DMF for solubility), and catalyst loading (5–10 mol%) directly impact yield and enantiomeric excess (ee).
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : - and -NMR to confirm substituent positions and stereochemistry (e.g., hydroxyl group at C3 of pyrrolidine).
- HPLC-MS : Chiral columns (e.g., Chiralpak® AD-H) paired with mass spectrometry to assess ee (>98%) and detect impurities .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, though this requires high-purity crystals.
Q. What structural features distinguish this compound from its (S)-enantiomer or analogs like 1-(pyridin-2-yl)pyrrolidin-3-ol?
- Key Differences :
- The pyrimidine ring (vs. pyridine in analogs) introduces stronger hydrogen-bonding capacity due to additional nitrogen atoms.
- The (R)-configuration at C3 alters receptor-binding kinetics compared to the (S)-enantiomer, as shown in docking studies with enzymes like phosphodiesterases .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition assays?
- Mechanistic Insight : The (R)-enantiomer exhibits higher affinity for kinases (e.g., JAK2) due to optimal spatial alignment of the hydroxyl group with catalytic residues. Competitive inhibition assays (IC values) and molecular dynamics simulations can quantify enantiomer-specific binding .
- Experimental Design : Use racemic mixtures in parallel with enantiopure samples to isolate stereochemical effects. Monitor inhibition via fluorescence polarization or SPR.
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Recommendations :
- Assay Standardization : Control variables like pH, co-solvents (e.g., DMSO concentration ≤0.1%), and cell line viability (e.g., HEK293 vs. HepG2).
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic activity + cellular proliferation) and statistical tools like Bland-Altman analysis .
Q. How can computational modeling guide the optimization of this compound for target-specific interactions?
- Approaches :
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to predict binding modes with receptors (e.g., G-protein-coupled receptors). Prioritize modifications at the pyrimidine N1 or pyrrolidine C5 positions.
- QSAR Models : Train models on analogs (e.g., pyridine/pyrrolidine derivatives) to correlate substituent effects with activity .
Q. What role does the hydroxyl group play in the compound’s pharmacokinetic properties, and how can prodrug strategies mitigate metabolic instability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
